2-(2-Fluorophenyl)azetidine
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Overview
Description
2-(2-Fluorophenyl)azetidine is a four-membered nitrogen-containing heterocycle with a fluorophenyl group attached to the azetidine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity .
Scientific Research Applications
2-(2-Fluorophenyl)azetidine has a wide range of applications in scientific research:
Future Directions
Mechanism of Action
Target of Action
Azetidines, in general, are known to interact with various biological targets due to their presence in numerous natural products and pharmaceutically relevant scaffolds .
Mode of Action
Azetidines are typically synthesized through the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza paternò–büchi reaction . This reaction is one of the most efficient ways to synthesize functionalized azetidines .
Biochemical Pathways
Azetidines are known to be involved in a variety of biological processes due to their presence in numerous natural products and pharmaceutically relevant scaffolds .
Result of Action
Azetidines are known to have a broad spectrum of biological properties, especially those of three to seven members .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Fluorophenyl)azetidine typically involves the [2+2] cycloaddition reaction of imines and alkenes. One common method is the DABCO-catalyzed [2+2] annulation reaction of ethyl 2,3-butadienoate with cyclic ketimine in the presence of 1,4-dioxane . This reaction yields azetidine derivatives in good yields.
Industrial Production Methods: Industrial production of azetidines, including this compound, often involves large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Fluorophenyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azetidinones.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azetidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide and alkyl halides are employed in substitution reactions.
Major Products: The major products formed from these reactions include azetidinones, amine derivatives, and various substituted azetidines .
Comparison with Similar Compounds
Aziridines: These are three-membered nitrogen-containing heterocycles that are more reactive due to higher ring strain.
Pyrrolidines: Five-membered nitrogen-containing heterocycles that are less strained and more stable.
Piperidines: Six-membered nitrogen-containing heterocycles with even greater stability.
Uniqueness: 2-(2-Fluorophenyl)azetidine is unique due to its four-membered ring structure, which provides a balance between reactivity and stability. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
2-(2-fluorophenyl)azetidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN/c10-8-4-2-1-3-7(8)9-5-6-11-9/h1-4,9,11H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZPUUVPTLJZGDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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